3-Hydroxyisovalerylcarnitine
Description
Historical Context and Early Academic Investigations of Acylcarnitines
The scientific journey into the world of acylcarnitines is intrinsically linked to the discovery and understanding of L-carnitine itself. First isolated from beef in 1905, L-carnitine's role in cellular energy metabolism became a focal point of research over the subsequent decades. scielo.br Early investigations centered on its function in transporting long-chain fatty acids into the mitochondria for beta-oxidation, a critical process for energy production. scielo.brwikipedia.org
The concept and investigation of acylcarnitines—esters formed from carnitine and acyl-Coenzyme A (acyl-CoA) molecules—emerged from this foundational work. The first review on acylcarnitines was published in 1975, primarily focusing on their role in fatty acid oxidation during ischemic events. diva-portal.org These early studies established that the formation of acylcarnitines was a mechanism to buffer the intramitochondrial ratio of free Coenzyme A to acyl-CoA. nih.gov
The advent of tandem mass spectrometry (MS/MS) in the 1990s revolutionized the study of acylcarnitines. bmj.com This technology enabled the rapid and sensitive analysis of a wide profile of acylcarnitines in biological samples, such as dried blood spots. bmj.comnih.gov This technological leap was pivotal, transforming acylcarnitine profiling into a cornerstone of newborn screening programs for detecting inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidurias. bmj.commetwarebio.comhmdb.ca The analysis of these acylcarnitine profiles allows for the identification of characteristic metabolic signatures associated with specific enzymatic deficiencies. bmj.com
Definition and Placement within the Acylcarnitine Metabolic Network
Hydroxyisovaleroyl carnitine, also known as 3-hydroxyisovaleryl-L-carnitine or C5-OH carnitine, is an endogenous metabolite and a specific type of short-chain acylcarnitine. hmdb.cascientificlabs.iesigmaaldrich.com Structurally, it is an ester formed from the conjugation of L-carnitine with 3-hydroxyisovaleryl-CoA. hmdb.canih.gov This compound is classified as an acyl carnitine, which are organic compounds containing a fatty acid attached to carnitine via an ester bond. hmdb.cahmdb.ca
Hydroxyisovaleroyl carnitine holds a specific and important position within the broader acylcarnitine metabolic network, primarily related to the catabolism of the branched-chain amino acid, leucine (B10760876). scientificlabs.iesc.gov When the normal breakdown of leucine is impaired, certain intermediate metabolites accumulate. Specifically, a blockage in the pathway at the level of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC) leads to a buildup of 3-methylcrotonyl-CoA. nih.govacs.org This excess 3-methylcrotonyl-CoA is then shunted into an alternative metabolic route, where it is converted to 3-hydroxyisovaleryl-CoA by the enzyme enoyl-CoA hydratase. hmdb.canih.gov
To mitigate the potential toxicity of accumulating 3-hydroxyisovaleryl-CoA and to free up the essential Coenzyme A pool, the 3-hydroxyisovaleryl group is transferred to carnitine, forming hydroxyisovaleroyl carnitine. hmdb.canih.govnih.gov This reaction is likely catalyzed by a carnitine acyltransferase. nih.gov The resulting hydroxyisovaleroyl carnitine can then be transported out of the mitochondria and eventually excreted in the urine. metwarebio.comhmdb.ca
Therefore, the presence of elevated levels of hydroxyisovaleroyl carnitine in blood or urine serves as a key biomarker for disruptions in the leucine catabolic pathway. scientificlabs.ienih.gov It is a primary marker for several inborn errors of metabolism, including 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, and multiple carboxylase deficiency. hmdb.casc.govmedchemexpress.com It is also recognized as an early and sensitive indicator of marginal biotin (B1667282) deficiency, as biotin is a required cofactor for the MCC enzyme. nih.govmedchemexpress.com
Fundamental Role of the Carnitine System in Cellular Bioenergetics
The carnitine system, encompassing L-carnitine, acylcarnitines, and a series of associated enzymes and transporters, plays a central and indispensable role in cellular energy metabolism. wikipedia.orgmdpi.comthno.org Its most well-documented function is the transport of long-chain fatty acids from the cell's cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy in the form of adenosine (B11128) triphosphate (ATP). scielo.brwikipedia.orgcreative-proteomics.commdpi.com This process, known as the "carnitine shuttle," is critical for tissues with high energy demands that rely on fatty acids as a primary fuel source, such as skeletal and cardiac muscle. wikipedia.org
The key steps of the carnitine shuttle involve:
Activation of Fatty Acids: Fatty acids are first activated to their acyl-CoA esters in the cytoplasm.
Esterification to Carnitine: The enzyme carnitine palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane, transfers the acyl group from acyl-CoA to L-carnitine, forming an acylcarnitine. thno.org
Translocation: The newly formed acylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT). thno.orgmdpi.com
Re-esterification to CoA: Once inside the matrix, carnitine palmitoyltransferase 2 (CPT2) transfers the acyl group from the acylcarnitine back to Coenzyme A, reforming the acyl-CoA. thno.org The liberated L-carnitine is then shuttled back to the cytoplasm to participate in another transport cycle.
Beyond this primary transport role, the carnitine system is crucial for maintaining metabolic flexibility and homeostasis within the cell. mdpi.com It helps to regulate the intramitochondrial balance between free Coenzyme A (CoA) and acyl-CoA. mdpi.commdpi.com During periods of high metabolic activity or when there is an imbalance in substrate utilization, acyl groups can accumulate, "trapping" the limited pool of free CoA. nih.gov The formation of acylcarnitines liberates CoA, which is essential for numerous other metabolic pathways to continue functioning, including the Krebs cycle and the oxidation of branched-chain amino acids. nih.gov
Furthermore, the carnitine system acts as a detoxification mechanism by converting potentially toxic acyl-CoA intermediates into their corresponding acylcarnitine esters. wikipedia.orgmetwarebio.com These acylcarnitines are less toxic and can be transported out of the mitochondria and the cell for excretion, preventing their harmful accumulation. metwarebio.comnih.gov This is particularly evident in inborn errors of metabolism where specific acyl-CoAs build up due to an enzyme deficiency. metwarebio.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
99159-87-2 |
|---|---|
Molecular Formula |
C12H23NO5 |
Molecular Weight |
261.31 g/mol |
IUPAC Name |
(3R)-3-(3-hydroxy-3-methylbutanoyl)oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C12H23NO5/c1-12(2,17)7-11(16)18-9(6-10(14)15)8-13(3,4)5/h9,17H,6-8H2,1-5H3/t9-/m1/s1 |
InChI Key |
IGLHHSKNBDXCEY-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O |
Canonical SMILES |
CC(C)(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Synonyms |
(2R)-3-Carboxy-2-(3-hydroxy-3-methyl-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium Inner Salt; (R)-3-Carboxy-2-(3-hydroxy-3-methyl-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium Inner Salt |
Origin of Product |
United States |
Biochemical Pathways and Metabolic Integration of Hydroxyisovaleroyl Carnitine
Leucine (B10760876) Catabolism and Hydroxyisovaleroyl Carnitine Formation
Hydroxyisovaleroyl carnitine is an acylcarnitine, an organic compound formed when a fatty acid is esterified to carnitine. hmdb.ca Its formation is intrinsically linked to the mitochondrial catabolism of the branched-chain amino acid (BCAA) leucine. healthmatters.iosmolecule.com Under normal physiological conditions, the concentration of hydroxyisovaleroyl carnitine is low; however, its levels increase when specific enzymatic steps in the leucine degradation pathway are impaired.
Enzymatic Steps Leading to 3-Methylcrotonyl-CoA
The breakdown of leucine is a multi-step process occurring within the mitochondria. wikipedia.orgnih.gov It begins with the deamination of L-leucine to its corresponding branched-chain keto acid (BCKA), α-ketoisocaproate. This reversible reaction is catalyzed by the branched-chain aminotransferase (BCAT) enzyme. researchgate.netcocukmetabolizma.com
Following this, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the irreversible oxidative decarboxylation of α-ketoisocaproate to form isovaleryl-CoA. researchgate.netcocukmetabolizma.com This is a critical regulatory step in BCAA catabolism. cocukmetabolizma.com The third step is the dehydrogenation of isovaleryl-CoA to 3-methylcrotonyl-CoA, a reaction carried out by the enzyme isovaleryl-CoA dehydrogenase (IVD). researchgate.netwikipedia.org
Table 1: Initial Steps of Leucine Catabolism
| Step | Substrate | Enzyme | Product |
|---|---|---|---|
| 1 | L-Leucine | Branched-Chain Aminotransferase (BCAT) | α-Ketoisocaproate |
| 2 | α-Ketoisocaproate | Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) | Isovaleryl-CoA |
Conversion of 3-Methylcrotonyl-CoA to 3-Hydroxyisovaleryl-CoA
In the canonical leucine degradation pathway, 3-methylcrotonyl-CoA is carboxylated by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC) to form 3-methylglutaconyl-CoA. wikipedia.orgresearchgate.netbiorxiv.org MCC is a mitochondrial enzyme that uses bicarbonate as a source for the carboxyl group in an ATP-dependent reaction. wikipedia.orgbiorxiv.org
However, when the activity of MCC is diminished, an alternative metabolic route is activated. healthmatters.ionih.gov Reduced MCC activity, which can be caused by biotin (B1667282) deficiency or genetic disorders like MCC deficiency, leads to the accumulation of its substrate, 3-methylcrotonyl-CoA. nih.govmimedb.orgismrm.org This excess 3-methylcrotonyl-CoA is then hydrated by the enzyme enoyl-CoA hydratase to form 3-hydroxyisovaleryl-CoA. healthmatters.ionih.govmimedb.org This diversion from the main pathway serves as a key indicator of a bottleneck at the MCC-catalyzed step. healthmatters.ionih.gov
Carnitine Acyltransferase Activity in Conjugation with Hydroxyisovaleroyl-CoA
The accumulation of acyl-CoA compounds like 3-methylcrotonyl-CoA and 3-hydroxyisovaleryl-CoA within the mitochondria can be detrimental. It can disrupt the crucial ratio of acylated CoA to free Coenzyme A (CoA), potentially leading to mitochondrial toxicity. healthmatters.ionih.govmimedb.org
To mitigate this toxicity, the cell employs a detoxification mechanism involving carnitine. The 3-hydroxyisovaleryl group from 3-hydroxyisovaleryl-CoA is transferred to carnitine, resulting in the formation of 3-hydroxyisovaleryl carnitine, the subject of this article. healthmatters.iomimedb.org This reaction is catalyzed by a class of enzymes known as carnitine acyltransferases. nih.govproteopedia.orgnih.gov Specifically, carnitine acetyltransferase (CrAT), which has a preference for short-chain acyl groups, is thought to be responsible for this conjugation. nih.govproteopedia.org The resulting hydroxyisovaleroyl carnitine is then transported across the inner mitochondrial membrane via the carnitine-acylcarnitine translocase, effectively removing the potentially toxic acyl groups from the mitochondrial matrix. nih.gov
Interplay with Other Branched-Chain Amino Acid Metabolic Pathways
The metabolism of the three BCAAs—leucine, isoleucine, and valine—is highly interconnected. nih.gov They share the first two enzymatic steps, catalyzed by BCAT and BCKDH, before their catabolic pathways diverge. nih.govcocukmetabolizma.com This shared initial machinery creates a basis for significant metabolic crosstalk.
Potential Cross-Talk with Isoleucine and Valine Degradation Products
The catabolism of all three BCAAs occurs within the mitochondria and involves a series of acyl-CoA intermediates. nih.gov A disruption in one pathway can have ripple effects on the others, primarily through competition for shared enzymes and the common pool of free Coenzyme A. An accumulation of leucine-derived intermediates, such as 3-hydroxyisovaleryl-CoA, can sequester the available CoA, thereby potentially limiting the breakdown of isoleucine and valine. nih.gov
Research on inborn errors of metabolism has demonstrated that a block in one BCAA pathway can cause its intermediates to be processed by enzymes from another. nih.gov For example, in isobutyryl-CoA dehydrogenase deficiency (a disorder of valine metabolism), the accumulating isobutyrylcarnitine (B1203888) can be metabolized by an enzyme in the isoleucine pathway. nih.gov While direct enzymatic crosstalk with hydroxyisovaleroyl carnitine is not extensively documented, the principle of substrate promiscuity among acyl-CoA metabolizing enzymes suggests that such interactions are possible.
Influence on Overall Branched-Chain Keto Acid Metabolism
Table 2: List of Chemical Compounds
| Compound Name | Abbreviation (if applicable) |
|---|---|
| 3-Hydroxyisovaleric acid | 3-HIA |
| 3-Hydroxyisovaleryl carnitine | 3HIA-carnitine |
| 3-Hydroxyisovaleryl-CoA | |
| 3-Methylcrotonyl-CoA | |
| 3-Methylcrotonylglycine | |
| 3-Methylglutaconyl-CoA | |
| Acetoacetate | |
| Acetyl-CoA | |
| α-Ketoisocaproate | |
| α-Keto-β-methylvalerate | |
| α-Keto-isovalerate | |
| Biotin | |
| Carnitine | |
| Coenzyme A | CoA |
| Enoyl-CoA hydratase | |
| Hydroxyisovaleroyl carnitine | |
| Isoleucine | |
| Isovaleryl-CoA | |
| L-Leucine |
Role in Acyl-CoA/CoA Ratio Regulation within Mitochondria
The balance between acylated Coenzyme A (acyl-CoA) and free Coenzyme A (CoA) is a critical regulatory point in mitochondrial metabolism. L-carnitine and its derivatives, including hydroxyisovaleroyl carnitine, are central to maintaining this crucial ratio. nih.govmdpi.comexlibrisgroup.comcaldic.com The carnitine system acts as a buffer, managing the flow of acyl groups and ensuring the availability of free CoA for essential metabolic processes. mdpi.commdpi.comnih.gov
Mechanism of Acyl Group Buffering and Export
The primary mechanism by which hydroxyisovaleroyl carnitine contributes to this regulation is through acyl group buffering and export. nih.govmdpi.com Hydroxyisovaleroyl carnitine is formed when the 3-hydroxyisovaleryl group, an intermediate in the catabolism of the branched-chain amino acid leucine, is transferred from its CoA ester (3-hydroxyisovaleryl-CoA) to free carnitine. wikipedia.orgphysiology.org This reaction is catalyzed by carnitine acyltransferases, a family of enzymes that facilitate the reversible exchange of acyl groups between CoA and carnitine. mdpi.comproteopedia.org
Under conditions of high energy intake or when the degradation of amino acids is accelerated, the production of intermediate acyl-CoAs can exceed the processing capacity of the tricarboxylic acid (TCA) cycle. This leads to the accumulation of various acyl-CoA species, which can sequester the limited mitochondrial pool of free CoA. nih.govexlibrisgroup.com By converting 3-hydroxyisovaleryl-CoA into hydroxyisovaleroyl carnitine, the cell effectively "buffers" the potentially toxic accumulation of this acyl group. mdpi.comnih.gov This newly formed acylcarnitine is membrane-permeable and can be transported out of the mitochondrial matrix via the carnitine-acylcarnitine translocase (CACT), thus exporting the excess acyl units. nih.govmdpi.commdpi.com This process prevents the harmful buildup of acyl-CoAs and mitigates what is known as "carbon pressure" on the mitochondrial system. nih.govexlibrisgroup.comresearchgate.net
Maintenance of Free Coenzyme A Pool Availability
A direct and vital consequence of the acyl group buffering and export mechanism is the regeneration and maintenance of the mitochondrial pool of free Coenzyme A (CoASH). mdpi.comnih.govnih.gov Cells possess a finite and compartmentalized supply of CoA, which is essential for numerous metabolic reactions. nih.gov The availability of free CoASH is a rate-limiting factor for several key mitochondrial enzymes.
Notably, the pyruvate (B1213749) dehydrogenase (PDH) complex, which catalyzes the irreversible conversion of pyruvate to acetyl-CoA, and α-ketoglutarate dehydrogenase, a critical enzyme in the TCA cycle, are both inhibited by an increased acetyl-CoA/CoASH ratio. wikipedia.orgnih.govfrontiersin.org By sequestering acyl groups from CoA and exporting them as acylcarnitines, the carnitine system ensures that the intramitochondrial acetyl-CoA/CoASH ratio is kept in check. nih.govnih.govnih.gov This release of free CoA is crucial for the continued operation of not only the TCA cycle but also the initial steps of fatty acid β-oxidation, where fatty acids are activated by being attached to CoA. caldic.comnih.gov Therefore, the formation of hydroxyisovaleroyl carnitine is part of a broader strategy to maintain a ready supply of free CoA, thereby sustaining the flux through central energy-producing pathways. nih.govnih.gov
Contribution to Mitochondrial Metabolic Flexibility
Metabolic flexibility is the capacity of a cell or organism to adapt its fuel source preference in response to changing nutritional states and energy demands. nih.gove-dmj.orgnih.gov The formation of hydroxyisovaleroyl carnitine is an integral part of the carnitine-dependent system that provides this metabolic adaptability, particularly in the switch between carbohydrate, fat, and amino acid metabolism. mdpi.comsmolecule.com
Links to Fatty Acid Beta-Oxidation Dynamics
The carnitine shuttle system is indispensable for the oxidation of long-chain fatty acids, as it facilitates their transport into the mitochondrial matrix where β-oxidation occurs. nih.govencyclopedia.publumenlearning.com However, when the rate of β-oxidation is very high, it can lead to an accumulation of its products, namely acetyl-CoA and other intermediate acyl-CoAs. nih.gov This product accumulation can cause feedback inhibition, slowing down the entire pathway. nih.gov
The carnitine system alleviates this inhibition by converting the excess acyl-CoAs into their respective acylcarnitines. nih.govnih.gov While often associated with acetylcarnitine, this buffering capacity extends to a wide range of acyl groups, including those derived from branched-chain amino acid catabolism like 3-hydroxyisovaleroyl-CoA. physiology.orgplos.org By clearing the surplus of these metabolic intermediates, the formation of hydroxyisovaleroyl carnitine helps to maintain the efficiency of fatty acid β-oxidation, ensuring it can proceed even when there is a high flux of substrates from multiple sources, including fats and amino acids. nih.gov This action is crucial for preventing the buildup of potentially toxic lipid intermediates that can impair mitochondrial function. nih.govnih.gov
Relationships with Glycolytic Flux and Tricarboxylic Acid Cycle Intermediates
The regulation of the acetyl-CoA/CoA ratio by the carnitine system has profound effects on glucose metabolism. nih.gov The pyruvate dehydrogenase (PDH) complex, which links glycolysis to the TCA cycle, is a key regulatory node. wikipedia.orgfrontiersin.orgresearchgate.net High rates of fatty acid and amino acid oxidation lead to elevated mitochondrial levels of acetyl-CoA and NADH, which in turn inhibit the PDH complex through both allosteric feedback and by activating pyruvate dehydrogenase kinase (PDK), which phosphorylates and inactivates PDH. wikipedia.orgfrontiersin.orgresearchgate.net
By converting acetyl-CoA and other acyl-CoAs (like 3-hydroxyisovaleryl-CoA) to their carnitine esters, the cell can lower the acetyl-CoA/CoA ratio. nih.govnih.gov This reduction helps to relieve the inhibition on the PDH complex, thereby permitting an increased flux of pyruvate from glycolysis into the TCA cycle. nih.govfrontiersin.org This mechanism is a cornerstone of the Randle Cycle, which describes the reciprocal regulation of glucose and fatty acid oxidation. wikipedia.orgresearchgate.net The formation of hydroxyisovaleroyl carnitine, therefore, contributes to the cell's ability to switch from fat and amino acid oxidation back towards glucose oxidation when required, a hallmark of metabolic flexibility. mdpi.come-dmj.org Furthermore, studies have shown that intermediates of the TCA cycle itself can be affected, with some accumulating as carnitine conjugates under certain metabolic stresses, highlighting the deep integration of the carnitine pool with central carbon metabolism. physiology.orgplos.orgresearchgate.net
Data Tables
Key Enzymes and Transporters in Hydroxyisovaleroyl Carnitine Metabolism
| Name | Location | Function |
| Carnitine Acyltransferases (e.g., CrAT, CPT) | Mitochondrial Matrix, Mitochondrial Membranes | Catalyze the reversible transfer of acyl groups (including 3-hydroxyisovaleryl) between Coenzyme A and carnitine. mdpi.comproteopedia.orgscbt.com |
| Carnitine-Acylcarnitine Translocase (CACT/SLC25A20) | Inner Mitochondrial Membrane | Transports acylcarnitines (like hydroxyisovaleroyl carnitine) out of the mitochondria in exchange for free carnitine. mdpi.comnih.govencyclopedia.pub |
| Pyruvate Dehydrogenase (PDH) Complex | Mitochondrial Matrix | Catalyzes the conversion of pyruvate to acetyl-CoA; regulated by the acetyl-CoA/CoA ratio. wikipedia.orgfrontiersin.org |
| Pyruvate Dehydrogenase Kinase (PDK) | Mitochondrial Matrix | Inactivates the PDH complex via phosphorylation, activated by high acetyl-CoA/CoA ratios. wikipedia.orgresearchgate.net |
Pathophysiological Research Perspectives on Hydroxyisovaleroyl Carnitine
Hydroxyisovaleroyl Carnitine in Inborn Errors of Metabolism Research
Hydroxyisovaleroyl carnitine, an O-acylcarnitine, has emerged as a significant biomarker in the study of inborn errors of metabolism. chemicalbook.com These genetic disorders disrupt the normal metabolic pathways, leading to an accumulation of toxic substances. aku.edu Specifically, hydroxyisovaleroyl carnitine is an endogenous metabolite that arises from impairments in the catabolic pathway of the amino acid leucine (B10760876). chemicalbook.com
Association with 3-Methylcrotonyl-CoA Carboxylase Deficiency (MCCD)
A primary association of elevated hydroxyisovaleroyl carnitine is with 3-Methylcrotonyl-CoA Carboxylase Deficiency (MCCD), an autosomal recessive inherited disorder of leucine metabolism. wikipedia.org The deficiency is caused by mutations in the MCCC1 or MCCC2 genes, which encode the subunits of the 3-methylcrotonyl-CoA carboxylase enzyme. wikipedia.org This enzyme requires biotin (B1667282) for its activity and plays a crucial role in the breakdown of leucine. revvity.com
The presence of elevated levels of 3-hydroxyisovalerylcarnitine (B12287773) (C5-OH) in plasma and urine is a key diagnostic marker for MCCD. nih.gov Newborn screening programs widely use tandem mass spectrometry to detect elevated C5-OH acylcarnitine in blood spots, which prompts further investigation. revvity.comorpha.net Confirmatory testing often involves urine organic acid analysis, which typically shows increased levels of 3-hydroxyisovaleric acid and 3-methylcrotonylglycine. wikipedia.orgorpha.net The acylcarnitine profile in diagnosed individuals shows high concentrations of this compound. wikipedia.org
It is important to note that while elevated C5-OH is a hallmark of MCCD, it can also be present in other conditions, such as multiple carboxylase deficiency. revvity.comnih.gov However, in MCCD, the elevation of hydroxyisovaleroyl carnitine is typically isolated or accompanied by a small amount of 3-methylcrotonylcarnitine, allowing for differentiation from other disorders where other acylcarnitines are also abnormally high. nih.gov
The clinical presentation of MCCD is highly variable, with many individuals remaining asymptomatic, while others may experience severe metabolic crises, particularly triggered by illness or fasting. revvity.comorpha.net
Mechanistic Investigations of HVC Accumulation in Organic Acidemias
Organic acidemias are a class of inborn errors of metabolism characterized by the accumulation of organic acids in bodily fluids. mdpi.com These disorders result from deficiencies in specific enzymes involved in the breakdown of amino acids, carbohydrates, or fats. aku.edumdpi.com The accumulation of toxic intermediates can lead to significant organ damage, particularly affecting the brain, liver, and kidneys. mhmedical.com
The accumulation of hydroxyisovaleroyl carnitine (HVC) is a direct consequence of a blockage in the leucine catabolism pathway. In MCCD, the deficient 3-methylcrotonyl-CoA carboxylase enzyme cannot convert 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA. nih.gov This leads to the accumulation of the upstream metabolite, 3-methylcrotonyl-CoA. The body then utilizes an alternative pathway to detoxify this compound by hydrating it to 3-hydroxyisovaleryl-CoA. Subsequently, 3-hydroxyisovaleryl-CoA is conjugated with carnitine to form hydroxyisovaleroyl carnitine, which is then excreted in the urine. nih.gov This conjugation process is a mechanism to remove toxic acyl-CoA species from the mitochondria.
Elevated HVC is not exclusive to MCCD and can be observed in other organic acidemias, making differential diagnosis crucial. mhmedical.com For instance, conditions like β-ketothiolase deficiency and HMG-CoA lyase deficiency can also present with elevated C5OH levels. nih.gov Therefore, a comprehensive analysis of the complete acylcarnitine profile and urinary organic acids is essential for an accurate diagnosis. mhmedical.comnih.gov
Role of Carnitine Supplementation in Modulating Metabolite Profiles in Animal Models of Organic Acidemias
Carnitine plays a vital role in cellular metabolism, including the transport of long-chain fatty acids into the mitochondria for β-oxidation. mdpi.com In organic acidemias, a secondary carnitine deficiency is a common complication due to the increased excretion of acylcarnitines, which are formed to detoxify and eliminate accumulating toxic metabolites. nih.govcocukmetabolizma.com
L-carnitine supplementation is a therapeutic strategy employed in some organic acidemias to replenish the depleted carnitine stores. mdpi.comnih.gov The goal is to enhance the excretion of toxic acyl-CoA compounds as their less toxic carnitine esters. nih.govoaanews.org
Studies in animal models have provided insights into the effects of carnitine supplementation. For example, in juvenile visceral steatosis (JVS) mice, a model for systemic carnitine deficiency, L-carnitine supplementation was shown to increase ketogenesis, indicating an improved mitochondrial β-oxidation of fatty acids. nih.gov This effect was dose-dependent and highlights that carnitine can be a rate-limiting factor for β-oxidation when its levels are severely depleted. nih.gov
In PPARα-deficient mice, which exhibit defects in fatty acid catabolism and carnitine homeostasis, oral carnitine supplementation for one week partially restored metabolic balance. nih.gov This suggests that providing exogenous carnitine can help mitigate some of the metabolic disturbances associated with impaired fatty acid oxidation. However, it is also noted that chronic oral L-carnitine supplementation in patients with organic acidemias can lead to markedly elevated levels of trimethylamine (B31210) N-oxide (TMAO), a metabolite linked to atherosclerosis, raising considerations for long-term therapy. nih.gov
While carnitine supplementation is a common practice, a systematic review of randomized controlled trials found a lack of high-level evidence to definitively assess its effectiveness and safety for all inborn errors of metabolism. nih.gov Therefore, its use is often based on clinical experience and the specific metabolic defect. cocukmetabolizma.comnih.gov
Hydroxyisovaleroyl Carnitine in Models of Metabolic Stress and Adaptation
The levels of hydroxyisovaleroyl carnitine can also be altered in response to various metabolic stressors, reflecting changes in cellular energy metabolism and adaptive responses.
Responses to Hypoxia and Oxidative Stress in Cellular Systems
Hypoxia, or low oxygen availability, and the associated oxidative stress can significantly perturb cellular metabolism. Research suggests a link between these conditions and alterations in acylcarnitine profiles, including hydroxyisovaleroyl carnitine.
In a study investigating metabolic changes in humans exposed to high altitude, a model for hypoxic stress, untargeted urine metabolic profiling identified hydroxyisovaleroyl carnitine as one of the metabolites with high sensitivity and specificity for discriminating between baseline and high-altitude conditions. metabolomicsworkbench.org This suggests that hypoxic exposure impacts metabolic pathways, including those involving branched-chain amino acid catabolism, leading to changes in HVC levels. metabolomicsworkbench.org Another study on neuronal oxidative stress also noted that hydroxyisovaleroyl carnitine levels were sensitive to oxidative stress conditions like hypoxia. scispace.com
In a rat model of volume overload-induced heart failure, which leads to oxidative stress in the kidney, levels of hydroxyisovaleroyl carnitine, along with acetyl carnitine and propionyl carnitine, were found to be significantly lower in the affected rats. mdpi.com The researchers interpreted this as an indication of increased turnover of β-oxidation in the mitochondria as a compensatory mechanism. mdpi.com
Changes in HVC Levels in Animal Models of Energetic Perturbations
Animal models with induced energetic perturbations also demonstrate alterations in hydroxyisovaleroyl carnitine levels, providing insights into metabolic flexibility and dysfunction.
In a study on aged rats, metabolomic profiling of skeletal muscle revealed age-related changes in various metabolites. d-nb.info While this particular study did not highlight a significant change in hydroxyisovaleroyl carnitine with age in the muscle groups studied, it did show reductions in carnitine and other low molecular weight acylcarnitines, indicating shifts in energy metabolism during aging. d-nb.info
In intertidal mussels (Mytilus californianus), which experience cyclical changes in oxygen availability due to tides, metabolomic profiling showed an accumulation of several carnitine-conjugated metabolites, including those from branched-chain amino acid degradation, during the low-tide (anaerobic) phase. researchgate.net This highlights a role for carnitine conjugation in managing metabolic end products during periods of energetic stress.
The table below summarizes findings on Hydroxyisovaleroyl Carnitine levels in different models of metabolic stress.
| Model | Condition | Tissue/Fluid | Change in HVC Level | Reference |
| Human | High Altitude (Hypoxia) | Urine | High sensitivity/specificity marker | metabolomicsworkbench.org |
| Cellular | Hypoxia/Oxidative Stress | - | Sensitive to stress | scispace.com |
| Rat | Volume Overload-Induced Heart Failure (Oxidative Stress) | Kidney | Significantly Lower | mdpi.com |
| Mussel | Low Tide (Anaerobia) | Gill | Accumulated | researchgate.net |
Research on HVC as an Indicator of Adaptive Metabolic Shifts (e.g., in Marine Organisms)
Metabolomic studies of marine organisms have provided unique insights into adaptive strategies for coping with fluctuating environmental conditions. nih.gov The metabolism is often the first biological system to respond to environmental changes, making the analysis of metabolites crucial for understanding ecosystem dynamics. nih.gov In this context, Hydroxyisovaleroyl carnitine (HVC), an acylcarnitine, has been identified as a key indicator of metabolic shifts, particularly in response to anaerobic conditions.
A notable study investigated the metabolic cycles in the California ribbed mussel, Mytilus californianus, which experiences regular periods of oxygen deprivation (anaerobiosis) during low tides. researchgate.net Using mass spectrometry-based metabolomic profiling of gill tissue, researchers observed significant, reproducible cycling of numerous metabolites corresponding to the 12-hour tidal cycle. researchgate.net
During the low tide phase, when the mussels were emerged from the water and faced anaerobic conditions, they accumulated a series of carnitine-conjugated metabolites. researchgate.net This accumulation is a strategy to buffer the buildup of acyl-CoA intermediates that cannot be processed through standard aerobic pathways like the Krebs cycle and mitochondrial β-oxidation. By converting these acyl-CoAs to acylcarnitines, the cell frees up coenzyme A (CoA) to allow for continued, albeit limited, metabolic activity.
The research on Mytilus californianus specifically highlighted the accumulation of acylcarnitines derived from the breakdown of fatty acids and branched-chain amino acids (BCAAs). researchgate.net HVC is derived from the BCAA leucine. The accumulation of HVC and other acylcarnitines during low tide demonstrates a critical adaptive metabolic shift, where the organism transitions from aerobic respiration to anaerobic fermentation and manages the resulting metabolic byproducts. researchgate.net These findings underscore the role of HVC and the broader carnitine system in metabolic flexibility and survival in variable environments.
Table 1: Metabolite Changes in Mytilus californianus During Tidal Cycles
| Tidal Phase | Oxygen Availability | Key Metabolic Process | Acylcarnitine Profile |
|---|---|---|---|
| High Tide | Aerobic | Aerobic Respiration / β-Oxidation | Normal Levels |
| Low Tide | Anaerobic | Anaerobic Fermentation | Accumulation of eight carnitine-conjugated metabolites, including those from BCAA and fatty acid degradation. researchgate.net |
Investigations into HVC and Broader Mitochondrial Dysfunction
Mitochondria are central to cellular energy production, primarily through the oxidation of substrates like fatty acids and amino acids. nih.gov The carnitine system is essential for this process, transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation. metabolon.comnih.gov When mitochondrial function is compromised, the oxidation of these substrates can become impaired, leading to a cascade of metabolic disturbances. Hydroxyisovaleroyl carnitine has emerged in research as a significant biomarker associated with such mitochondrial dysfunction. oup.comresearchgate.net
Research on Impaired Mitochondrial Substrate Utilization
Elevated levels of HVC are a direct indicator of impaired substrate utilization, specifically within the catabolic pathway of the branched-chain amino acid leucine. sigmaaldrich.com The formation of HVC stems from the accumulation of its precursor, 3-methylcrotonyl-CoA. This buildup occurs when the activity of the biotin-dependent mitochondrial enzyme 3-methylcrotonyl-CoA carboxylase (MCC) is reduced. nih.gov The excess 3-methylcrotonyl-CoA is then hydrated to form 3-hydroxyisovaleryl-CoA, which is subsequently esterified to carnitine, forming HVC to be exported from the mitochondria. nih.gov This process is a general mitochondrial mechanism to manage toxic acyl-CoA accumulation and replenish the pool of free Coenzyme A. nih.govnih.gov
Research has established HVC as a reliable biomarker for several conditions characterized by impaired mitochondrial metabolism:
Biotin Deficiency: Reduced activity of the biotin-dependent MCC enzyme is a hallmark of biotin deficiency. Studies have shown that experimentally induced marginal biotin deficiency in humans leads to a significant increase in plasma HVC concentrations. nih.gov
Inborn Errors of Metabolism: Genetic defects in the MCC enzyme (isolated 3-methylcrotonyl-CoA carboxylase deficiency) lead to pronounced elevations of HVC in plasma and urine. sigmaaldrich.com
Broader Mitochondrial Disorders: Conditions that cause a general impairment of mitochondrial fatty acid oxidation can also lead to an accumulation of various acylcarnitines, including HVC. frontiersin.orgugr.es This is because the metabolic pathways are interconnected, and a bottleneck in one area can affect substrate flow in others. For instance, drug-induced impairment of mitochondrial fatty acid oxidation has been investigated as a cause of liver steatosis, highlighting how external compounds can disrupt substrate utilization. oup.com
These findings collectively demonstrate that the presence of HVC signals a disruption in the mitochondrial capacity to properly oxidize leucine, reflecting a specific failure of substrate utilization.
Table 2: Conditions Associated with Impaired Substrate Utilization and Elevated HVC
| Condition | Affected Pathway/Enzyme | Mechanism of HVC Elevation |
|---|---|---|
| Biotin Deficiency | Leucine Catabolism / 3-methylcrotonyl-CoA carboxylase (MCC) | Reduced activity of the biotin-dependent MCC enzyme leads to the accumulation of 3-methylcrotonyl-CoA and subsequent conversion to HVC. nih.gov |
| 3-Methylcrotonyl-CoA Carboxylase Deficiency | Leucine Catabolism / 3-methylcrotonyl-CoA carboxylase (MCC) | Genetic mutations cause a non-functional or poorly functional MCC enzyme, resulting in a significant buildup of HVC. sigmaaldrich.com |
Connections to Reactive Oxygen Species Generation in Experimental Models
Mitochondrial dysfunction is not only linked to impaired energy production but is also a primary source of cellular oxidative stress. amegroups.org Reactive oxygen species (ROS) are natural byproducts of the electron transport chain (ETC), but their production can increase dramatically when the ETC is disrupted. amegroups.orgplos.org Research in experimental models has explored the connections between the metabolic state, mitochondrial dysfunction, and ROS generation.
While HVC is a marker of impaired substrate oxidation, the underlying mitochondrial dysfunction that causes it to accumulate is often linked with increased ROS production. Experimental models provide insight into these mechanisms:
Viral Infection Models: The Hepatitis C virus (HCV) has been studied as a model for mitochondrial dysfunction. The HCV core protein can localize to the mitochondria, where it has been shown to increase mitochondrial ROS production. nih.govfrontiersin.org Mechanistic studies revealed that the viral protein enhances mitochondrial calcium uptake, which in turn disrupts the ETC and stimulates ROS generation. nih.gov In these models, HCV infection leads to a measurable increase in ROS levels and a decrease in the mitochondrial transmembrane potential, providing a clear example of pathogen-induced mitochondrial dysfunction and oxidative stress. asm.org
Diet-Induced Models: High-fat diets serve as another experimental model. Studies have shown that feeding mice a high-fat diet leads to increased mitochondrial production of ROS specifically when fatty acids are the substrates being oxidized. plos.org This suggests that an overload of a particular substrate can overwhelm the ETC, causing electron leakage and the formation of superoxide (B77818) radicals. plos.org
Toxin-Induced Oxidative Stress: In cell culture models, toxins like menadione (B1676200) are used to induce oxidative stress. Studies using these models have shown that L-carnitine can play a protective role, limiting ROS production and protecting cells from oxidative damage. semanticscholar.org Similarly, in animal models, L-carnitine was found to scavenge ROS caused by the chemotherapeutic drug cyclophosphamide, suggesting that the carnitine system is intrinsically linked to managing oxidative stress. nih.gov
These experimental models demonstrate that conditions leading to impaired substrate handling and the accumulation of metabolites like HVC are often concurrent with increased ROS generation. The accumulation of acyl-CoAs and the subsequent disruption of the ETC are key events that link inefficient substrate metabolism to oxidative damage.
Table 3: Findings from an Experimental Model of Mitochondrial Dysfunction and ROS Generation (HCV Model)
| Experimental Model | Key Finding | Measurement / Observation | Reference |
|---|---|---|---|
| HCV Core Protein in isolated mitochondria | The viral protein directly increases mitochondrial Ca²⁺ uptake. | Measurement of calcium entry rate, which was inhibited by a Ca²⁺ uniporter inhibitor. | nih.gov |
| HCV-infected cell cultures | HCV infection causes a significant increase in cellular ROS levels. | Measurement of ROS levels using fluorescent probes (e.g., dihydroethidium). | asm.org |
| CD4 T Cells from HCV Patients | Chronic HCV infection is associated with increased mitochondrial-specific ROS. | Measurement of mitochondrial superoxide using MitoSOX dye by flow cytometry. | frontiersin.org |
Analytical Methodologies and Metabolomics for Hydroxyisovaleroyl Carnitine Research
Advanced Chromatographic and Spectrometric Techniques for HVC Quantification
The precise measurement of HVC in biological samples is predominantly achieved through the coupling of chromatographic separation with mass spectrometric detection. These methods offer the high sensitivity and specificity required to distinguish HVC from a complex mixture of other metabolites.
Application of Gas Chromatography-Mass Spectrometry (GC-MS) in HVC Profiling
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique employed for the analysis of organic acids, including the metabolic precursors of HVC. encyclopedia.pubmetbio.netnih.gov While tandem mass spectrometry is more commonly used for direct acylcarnitine analysis, GC-MS plays a crucial role in providing a comprehensive profile of organic acids in biological fluids like urine. encyclopedia.pubnih.gov This broader profiling can help in the differential diagnosis of various metabolic disorders. nih.gov
For GC-MS analysis, organic acids must first be extracted from the biological matrix and then derivatized to make them volatile and thermally stable. metbio.neterndim.org A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS). plos.org The separation is then achieved on a capillary column, and the eluting compounds are ionized and detected by the mass spectrometer, typically in full scan mode to capture a wide range of metabolites. metbio.net
The development and validation of GC-MS methods for organic acid profiling are essential to ensure the quality of the results. nih.govplos.org These methods are validated for parameters like linearity, detection limits, and precision. plos.org A stable isotope dilution GC-MS method has been developed for the quantitative profiling of plasma acylcarnitines after their conversion to acyloxylactones. nih.gov This method demonstrated the ability to analyze acylcarnitines in the sub-nanomolar range. nih.gov Although GC-MS is a well-established technique, the sample preparation can be more time-consuming compared to some LC-MS/MS methods. encyclopedia.pub
Table 2: General Steps in GC-MS Analysis of Organic Acids
| Step | Description |
|---|---|
| Sample Preparation | Extraction of organic acids from the biological matrix (e.g., urine). metbio.net |
| Derivatization | Conversion of organic acids to volatile derivatives (e.g., using BSTFA or MTBSTFA). erndim.orgplos.org |
| Chromatographic Separation | Separation of derivatized compounds on a GC capillary column. metbio.net |
| Mass Spectrometric Detection | Ionization and detection of separated compounds by the mass spectrometer. metbio.net |
High-Resolution Mass Spectrometry Approaches for HVC Identification and Quantification
High-resolution mass spectrometry (HRMS) offers significant advantages for the analysis of acylcarnitines like HVC, particularly in distinguishing them from isobaric compounds—molecules with the same nominal mass but different elemental compositions. nih.govnih.govlcms.cz This capability is crucial for accurate identification and quantification.
HRMS instruments, such as the Q-Exactive Plus, can achieve high mass resolving power, allowing for the separation of closely related metabolites. nih.govnih.gov For instance, HRMS can differentiate between malonylcarnitine (C3DC) and 3-hydroxybutyrylcarnitine (B12108761) (C4OH), which are challenging to resolve with lower-resolution instruments. nih.govlcms.cz A study demonstrated the successful quantitation of these and other acylcarnitines from dried blood spots using direct injection HRMS without the need for derivatization. nih.gov
The combination of different HRMS scan modes, such as Single Ion Monitoring (SIM) and Parallel Reaction Monitoring (PRM), can be hybridized into a single method to enhance both targeted quantification and broader metabolomic screening. nih.govnih.gov A strategy based on liquid chromatography-high-resolution mass spectrometry (LC-HRMS) has been developed for the comprehensive identification of acylcarnitines, resulting in a database of 758 compounds with accurate mass, retention time, and MS/MS information. acs.org This comprehensive approach facilitates the rapid and reliable annotation of acylcarnitines in various biological samples. acs.org In one study, high-resolution parallel reaction monitoring was used to differentiate 3-hydroxyisovaleryl-carnitine from succinyl-carnitine based on their accurate parent ion masses. acs.org
Hydroxyisovaleroyl Carnitine in Targeted and Untargeted Metabolomics Studies
HVC is an important metabolite that is integrated into both targeted and untargeted metabolomics studies to investigate various physiological and pathological states.
Integration of HVC in Comprehensive Metabolomic Panels
In targeted metabolomics, HVC is often included in panels designed to quantify a specific set of metabolites related to particular metabolic pathways. For example, some commercial targeted panels for glucose intolerance and diabetes research markers include the absolute quantification of HVC. metabolon.commetabolon.com These panels allow for the precise measurement of HVC alongside other key metabolites, providing a more complete picture of the metabolic state.
Untargeted metabolomics, on the other hand, aims to measure as many metabolites as possible in a sample without pre-selection. eur.nlmdpi.com In these studies, HVC can be identified as a significantly altered metabolite, providing new insights into disease mechanisms. For instance, untargeted metabolomics studies have been instrumental in identifying biomarkers for inborn errors of metabolism. eur.nl The development of comprehensive LC-MS/MS methods allows for the quantification of hundreds of metabolites, including HVC, from a single sample. mdpi.com
The integration of data from both targeted and untargeted approaches can be powerful. Untargeted studies can identify novel biomarkers like HVC, which can then be incorporated into targeted panels for validation in larger cohorts and for clinical use.
Biomarker Discovery Research Using HVC in Non-Clinical Datasets
Non-clinical research, such as studies in animal models and cell cultures, plays a vital role in biomarker discovery. In this context, HVC has been identified as a potential biomarker in various non-clinical settings.
For example, metabolomic profiling of the intertidal mussel Mytilus californianus revealed that hydroxyisovaleroyl carnitine levels oscillated with the tidal cycle, suggesting a role in the metabolic response to environmental changes. physiology.orgresearchgate.net In a study on diabetic mice, the levels of several acylcarnitines, including precursors related to HVC metabolism, were found to be significantly altered, highlighting the widespread metabolic dysfunction in diabetes. acs.org
Furthermore, research has shown that an increased plasma concentration of HVC is a sensitive indicator of biotin (B1667282) deficiency. acs.orgnih.gov Studies in healthy adults fed an egg-white diet to induce marginal biotin deficiency demonstrated a significant increase in both plasma and urinary HVC levels. acs.orgnih.govnih.gov These findings, initially explored in a non-clinical context and then validated in human studies, underscore the value of HVC as a functional biomarker of biotin status. nih.govnih.gov The presence of elevated HVC has also been confirmed as a diagnostic marker for 3-methylcrotonyl-CoA carboxylase deficiency. nih.gov
3 Methodologies for Sample Preparation and Matrix Effects in HVC Analysis
The accurate quantification of hydroxyisovaleroyl carnitine (HVC), a significant biomarker, from complex biological matrices such as plasma, urine, and dried blood spots presents considerable analytical challenges. The inherent complexity of these samples necessitates robust sample preparation techniques to remove interfering substances. Furthermore, analysis by liquid chromatography-mass spectrometry (LC-MS), the standard method for acylcarnitine profiling, is often subject to matrix effects, which can compromise the accuracy and reproducibility of the results. acs.orgnih.gov This section details the common methodologies employed for sample preparation and the strategies to mitigate matrix effects in the analysis of HVC.
Methodologies for Sample Preparation
The primary goal of sample preparation is to isolate the analyte of interest from the bulk of the matrix components (e.g., proteins, salts, phospholipids) that can interfere with analysis. The choice of method depends on the specific matrix, the required sensitivity, and the analytical throughput.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for sample cleanup, often referred to as a "dilute-and-shoot" approach. It involves the addition of a cold organic solvent, typically methanol (B129727) or acetonitrile, to the biological sample (e.g., plasma). nih.govplos.org This denatures and precipitates the majority of proteins, which are then removed by centrifugation. While simple and fast, PPT provides limited cleanup, often leaving behind significant amounts of other matrix components like salts and phospholipids, which can lead to substantial matrix effects during LC-MS analysis. mdpi.comresearchgate.net
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, usually an aqueous phase and an organic solvent (e.g., hexane, ethyl acetate, or dichloromethane). phenomenex.comlongdom.org The principle relies on the partitioning of the target analyte into the solvent in which it is more soluble. longdom.org For acylcarnitines, LLE can be effective at removing non-lipid components and salts. A two-step LLE protocol, for instance using dichloromethane-methanol followed by methanol-water, has been shown to improve metabolome coverage in untargeted studies. nih.gov The efficiency of LLE is dependent on the choice of solvent, the pH of the aqueous phase, and the partition coefficient of the analyte. longdom.org
Solid-Phase Extraction (SPE)
Solid-phase extraction is a more selective and effective technique for sample cleanup compared to PPT and LLE. ugent.be It utilizes a solid sorbent packed into a cartridge to retain the analyte, while interfering components are washed away. For acylcarnitines like HVC, which are quaternary ammonium (B1175870) compounds, cation-exchange SPE is particularly effective. oup.comacs.orgresearchgate.net A common procedure involves:
Conditioning: The SPE cartridge (e.g., a mixed-mode cation exchange, MCX) is prepared with methanol and water. nih.govmdpi.com
Loading: The pre-treated sample (e.g., centrifuged plasma or urine) is loaded onto the cartridge. nih.gov
Washing: The cartridge is washed with solvents like acetic acid and methanol to remove unretained interferences. mdpi.com
Elution: The analyte of interest, HVC, is eluted from the sorbent using a specific solvent, often containing a counter-ion or having a different pH. researchgate.net
This technique provides significantly cleaner extracts, leading to reduced matrix effects and improved sensitivity. nih.gov A study specifically developing a method for HVC in plasma and urine utilized an MCX solid-phase extraction column, demonstrating its suitability for this analyte. nih.gov Recoveries for acylcarnitines using SPE are generally high, often between 98% and 105%. nih.gov
Derivatization
To enhance the chromatographic properties and mass spectrometric detection of polar analytes like HVC, derivatization is often employed. A common method is butylation, where acylcarnitines are converted to their butyl esters by reacting them with butanol and an acid catalyst (e.g., acetyl chloride). nih.govnih.govthermoscientific.fr This process increases their hydrophobicity, leading to better retention on reversed-phase chromatography columns and potentially improved ionization efficiency. nih.govsciex.com However, derivatization adds extra steps to the sample preparation workflow and must be carefully controlled to ensure complete and reproducible reactions. bevital.no Some modern, highly sensitive MS systems may allow for the analysis of underivatized acylcarnitines, simplifying the process. sciex.com
Table 1: Comparison of Sample Preparation Methodologies for HVC Analysis
Methodology Principle Advantages Disadvantages Typical Application for HVC Protein Precipitation (PPT) Protein removal by solvent-induced denaturation and precipitation. researchgate.net Simple, fast, high-throughput. Minimal cleanup, significant matrix effects, potential for analyte loss through co-precipitation. mdpi.comresearchgate.net Screening applications where speed is prioritized over ultimate sensitivity. Liquid-Liquid Extraction (LLE) Separation based on differential solubility between two immiscible liquids. phenomenex.com Effective removal of salts and highly polar interferences, low cost. phenomenex.com Can be labor-intensive, requires volatile organic solvents, may have variable recovery. mdpi.com Targeted analysis requiring removal of specific interferences not addressed by PPT. Solid-Phase Extraction (SPE) Selective retention of analytes on a solid sorbent followed by elution. ugent.be High selectivity, produces clean extracts, reduces matrix effects, high recovery rates. nih.gov More time-consuming and costly than PPT, requires method development. Quantitative bioanalysis requiring high accuracy and sensitivity, as demonstrated for HVC. nih.gov Derivatization (e.g., Butylation) Chemical modification of the analyte to improve analytical properties. nih.gov Improves chromatographic retention, enhances MS signal intensity. nih.govsciex.com Adds complexity and time, potential for incomplete reactions or side products. bevital.no Used in conjunction with other prep methods to boost sensitivity in LC-MS/MS assays.
Matrix Effects in HVC Analysis
Matrix effect is a phenomenon in mass spectrometry where co-eluting components from the sample matrix affect the ionization efficiency of the target analyte, leading to either ion suppression or enhancement. acs.orgnih.govnebiolab.com This can severely compromise the accuracy, precision, and sensitivity of quantitative methods. nih.gov The mechanism often involves competition for charge in the ESI source or changes in droplet evaporation efficiency. acs.org
Assessment and Mitigation of Matrix Effects
Several strategies are employed to characterize and overcome the challenges posed by matrix effects.
Stable Isotope-Labeled Internal Standards (SIL-IS)
The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard. lgcstandards.comscispace.com A SIL-IS, such as deuterium-labeled HVC (e.g., 3-hydroxyisovaleryl-d3-carnitine), is chemically identical to the analyte but has a higher mass. lumiprobe.com It is added to the sample at the beginning of the preparation process and experiences the same extraction inefficiencies and matrix effects as the target analyte. Because the analyte and the SIL-IS co-elute chromatographically and are affected similarly during ionization, the ratio of their signal intensities remains constant, allowing for accurate quantification. It is crucial, however, to ensure the isotopic purity of the standard and to be aware of potential chromatographic separation between the labeled and unlabeled compound (the "deuterium isotope effect"), which can negate the benefits if not properly managed. scispace.com
Chromatographic Separation
Effective chromatographic separation is fundamental to minimizing matrix effects. By using high-efficiency columns, such as those in Ultra-Performance Liquid Chromatography (UPLC), it is possible to separate the analyte of interest from many interfering matrix components. nih.gov This reduces the competition for ionization in the MS source. Furthermore, good chromatography is essential to resolve HVC from its isomers, such as pivaloylcarnitine, which can be present in samples from individuals taking certain antibiotics and would otherwise lead to false-positive results. nih.gov
Calibration Strategies
When a suitable SIL-IS is unavailable or matrix effects are still problematic, other calibration strategies can be considered.
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is identical to the study samples. This helps to mimic the matrix effects seen in the unknown samples, but it requires a reliable source of analyte-free blank matrix, which can be difficult to obtain for endogenous compounds like HVC. mdpi.com
Standard Addition Method: The unknown sample is divided into several aliquots, and increasing amounts of a known standard are added to each. By extrapolating the resulting calibration curve back to a zero concentration, the endogenous concentration in the original sample can be determined. This method is highly effective as it accounts for the specific matrix of each individual sample, but it is very time-consuming and requires a larger sample volume. mdpi.com
Table 2: Strategies for Mitigating Matrix Effects in HVC Analysis
Strategy Principle Advantages Disadvantages Stable Isotope-Labeled Internal Standard (SIL-IS) Co-eluting standard that mimics the analyte's behavior, compensating for variability in sample prep and ionization. lgcstandards.com Considered the "gold standard" for quantitative accuracy; corrects for most sources of error. scispace.com Can be expensive; potential for isotopic interference or chromatographic separation from the analyte. Efficient Chromatographic Separation Separates the analyte from co-eluting, interfering matrix components before MS detection. nih.gov Reduces ion suppression/enhancement; can separate isomers. nih.gov May require longer run times; may not remove all interfering compounds. Matrix-Matched Calibration Calibration standards are prepared in a blank biological matrix to simulate the effect in unknown samples. mdpi.com Can effectively compensate for matrix effects when a SIL-IS is not available. Requires a true blank matrix, which is often unavailable for endogenous analytes like HVC. mdpi.com Standard Addition Method A calibration curve is generated within the sample's own matrix by adding known amounts of standard. mdpi.com Highly accurate for complex matrices; accounts for sample-specific matrix effects. Labor-intensive, time-consuming, and requires larger sample volumes. mdpi.com
Emerging Research Avenues and Future Directions for Hydroxyisovaleroyl Carnitine Studies
Unraveling Novel Regulatory Roles of Hydroxyisovaleroyl Carnitine
Emerging evidence suggests that acylcarnitines, including HVC, may not merely be byproducts of metabolism but could function as active signaling molecules and modulators of cellular function.
The carnitine system is integral to cellular energy homeostasis, primarily by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. scielo.br However, carnitines and their derivatives are increasingly recognized for their influence on various cellular pathways. Acetyl-L-carnitine, a well-studied acylcarnitine, has been shown to protect against oxidative stress and reduce neuroinflammation by modulating proinflammatory pathways. nih.gov Recent work also suggests that carnitines may act as direct signaling molecules, influencing neurotransmitter biosynthesis and release. researchgate.net
While direct research on HVC's signaling roles is still nascent, its status as an acylcarnitine suggests it could participate in modulating the intracellular acyl-CoA pool. The ratio of free coenzyme A (CoA) to acyl-CoA is a critical regulator of numerous mitochondrial enzymes involved in the TCA cycle and fatty acid oxidation. bevital.no Therefore, fluctuations in HVC levels could potentially influence these core energy-sensing and signaling cascades. One metabolomics study provided evidence linking genetically predicted levels of hydroxyisovaleroyl carnitine with a significantly lower risk for idiopathic normal pressure hydrocephalus, hinting at a potential role in neurological health and signaling that warrants further investigation. nih.gov
Epigenetics refers to heritable changes in gene expression that occur without altering the underlying DNA sequence. frontiersin.org A growing body of research highlights a profound link between cellular metabolism and epigenetic regulation. mdpi.comaacrjournals.org Key metabolic intermediates, including acetyl-CoA, serve as essential substrates for enzymes that modify histones, the proteins around which DNA is wound. Histone acetylation, for example, is a critical epigenetic mark that generally leads to chromatin decondensation and increased gene expression. frontiersin.org
The carnitine system is positioned as a crucial link between mitochondrial metabolism and nuclear epigenetics. mdpi.com Acetyl-L-carnitine (ALC) is a notable example, acting as a carrier of acetyl groups from the mitochondria to the nucleus, where they can be used for histone acetylation. nih.govresearchgate.net This process can directly influence the expression of genes involved in metabolism, cellular plasticity, and neuronal function. mdpi.comaacrjournals.org
While the role of ALC is increasingly understood, the potential for other acylcarnitines like HVC to participate in epigenetic modulation is a compelling area for future research. The central hypothesis is that carnitine acyltransferases can influence the availability of various acyl groups for histone modification, thereby affecting gene expression. mdpi.com The specific role of the hydroxyisovaleroyl group from HVC in histone acylation is not yet characterized but represents a novel frontier in understanding how different metabolic states, such as those related to branched-chain amino acid metabolism, might be translated into specific epigenetic signatures.
Table 1: Potential Mechanisms of Carnitine-Dependent Epigenetic Modulation
| Mechanism | Description | Key Molecules | Potential Relevance to HVC | Reference |
|---|---|---|---|---|
| Histone Acetylation | Transfer of acetyl groups to histone proteins, typically leading to gene activation. | Acetyl-CoA, Acetyl-L-Carnitine (ALC), Histone Acetyltransferases (HATs) | Investigate if the hydroxyisovaleroyl group can be used for histone acylation or if HVC levels modulate the acetyl-CoA pool. | nih.govmdpi.com |
| Modulation of Acyl-CoA Pools | The carnitine system buffers the ratio of free CoA to acyl-CoA, which can indirectly influence the availability of substrates for epigenetic enzymes. | Acyl-CoAs, Carnitine Acyltransferases | As a product of branched-chain amino acid metabolism, HVC levels reflect a specific metabolic state that could alter the broader acyl-CoA landscape available for epigenetic modifications. | bevital.nomdpi.com |
| DNA Methylation | Addition of a methyl group to DNA, typically leading to gene silencing. Some studies suggest carnitine supplementation can influence DNA methylation patterns. | S-adenosylmethionine (SAM), DNA Methyltransferases (DNMTs) | Future studies could explore if metabolic pathways linked to HVC production cross-talk with pathways that regulate SAM availability and DNA methylation. | researchgate.net |
Potential Involvement in Cellular Signaling Pathways
Interrelationships with Gut Microbiota Metabolism
L-carnitine from dietary sources, particularly red meat, is a key substrate for gut microbial metabolism. natap.org Bacteria can utilize carnitine in several ways, including as a source of carbon and nitrogen or as an osmoprotectant. nih.govmdpi.com A significant metabolic pathway involves the conversion of L-carnitine into trimethylamine (B31210) (TMA) by microbial enzymes. natap.orgmdpi.com This TMA is then absorbed and transported to the liver, where host enzymes (flavin monooxygenases) oxidize it into trimethylamine-N-oxide (TMAO), a metabolite linked to cardiovascular disease. natap.orgmdpi.com
Several bacterial species and enzymatic pathways are involved in carnitine metabolism. For instance, some members of the Enterobacteriaceae family can anaerobically convert carnitine to γ-butyrobetaine via crotonobetaine. oup.comscispace.com Other bacteria utilize a carnitine dehydrogenase to initiate aerobic degradation. oup.com While de novo synthesis of carnitine has not been confirmed in bacteria, some can produce it from precursors like γ-butyrobetaine. mdpi.com The specific involvement of gut microbiota in the direct production or transformation of HVC is not yet well-defined but remains a plausible area of investigation, given the known capacity of microbes to process a wide range of acylcarnitines.
Table 2: Examples of Microbial Carnitine Metabolism
| Metabolic Process | Key Bacterial Genera/Families | Metabolic Product(s) | Physiological Context | Reference |
|---|---|---|---|---|
| TMA Production | Escherichia, Proteus, other Enterobacteriaceae | Trimethylamine (TMA) | Anaerobic metabolism; TMA is a precursor to the pro-atherogenic TMAO. | natap.orgmdpi.com |
| Conversion to γ-Butyrobetaine | Enterobacteriaceae (e.g., Escherichia coli) | γ-Butyrobetaine | Anaerobic metabolism via crotonobetaine intermediate. | oup.comscispace.com |
| Aerobic Degradation | Pseudomonas spp. | 3-Dehydrocarnitine | Initial step for utilizing carnitine as a carbon and nitrogen source. | oup.com |
| d-Carnitine Metabolism | Pseudomonas sp. AK1, E. coli 044 K74 | l-Carnitine | Conversion of the non-physiological d-enantiomer via a carnitine racemase. | nih.gov |
The interplay between dietary carnitine, the gut microbiota, and host health has been demonstrated in preclinical models. In mice, chronic dietary L-carnitine supplementation was shown to alter the composition of gut microbes, leading to enhanced TMA and TMAO production and an increase in atherosclerosis. natap.org This effect was eliminated when the gut microbiota was suppressed, highlighting the essential role of the microbes in this process. natap.org These findings suggest that the metabolic activity of the gut microbiota is a critical factor that determines the ultimate impact of dietary carnitine on the host's metabolic phenotype. The influence of HVC or its precursors on the gut microbial community and the subsequent effects on host metabolism is an important unanswered question for future preclinical studies.
Microbial Production and Transformation of Carnitine-Derived Metabolites
Application of Systems Biology Approaches to HVC Metabolism
Systems biology utilizes a holistic approach, integrating data from multiple "omics" platforms (genomics, transcriptomics, proteomics, metabolomics) to create comprehensive models of biological processes. nih.gov This strategy is particularly well-suited for unraveling the complexity of metabolism, where intricate networks of biochemical reactions are influenced by genetic, environmental, and physiological factors. nih.gov
Metabolomics, the large-scale study of small molecules or metabolites, has been instrumental in identifying HVC and other acylcarnitines as potential biomarkers in various physiological and pathological states. frontiersin.orgmetabolon.com By applying systems biology frameworks, researchers can move beyond simple biomarker identification toward a mechanistic understanding of a metabolite's role. For example, integrating metabolomic data showing altered HVC levels with transcriptomic or proteomic data can reveal which specific enzymes or pathways are affected. nih.gov
Personalized genome-scale metabolic models (GEMs) represent a state-of-the-art computational tool that can be used to simulate metabolic fluxes and predict the effects of genetic or nutritional perturbations. nih.gov Such models could be applied to study HVC metabolism by:
Simulating the metabolic consequences of elevated HVC.
Identifying key enzymatic control points in HVC production or degradation.
Integrating host and microbial metabolic models to explore the diet-microbe-host axis in HVC metabolism.
The application of these multi-omics and computational approaches will be essential for building a comprehensive picture of HVC's role in health and disease, bridging the gap from molecular observation to physiological function. hmdb.canih.gov
Network Analysis of HVC in Metabolic Pathways
Network analysis provides a systems-level view of how HVC integrates with other metabolic pathways. HVC is primarily recognized as a byproduct of leucine (B10760876) catabolism, accumulating when the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase is deficient. nih.gov However, its significance extends beyond this single pathway. By representing the human metabolic network as a directed graph with metabolites as nodes and reactions as edges, researchers can computationally probe the system-wide effects of HVC fluctuations. biorxiv.org
This approach allows for the integration of multi-omics datasets, such as transcriptomics and proteomics, to predict how changes in gene and protein expression affect metabolite concentrations, including HVC. biorxiv.org For instance, a perturbation in one part of the network, such as the urea (B33335) cycle or fatty acid oxidation, can be modeled to predict its ripple effects on HVC levels. Constraint-based modeling methods can be used to compare metabolic network responses to such perturbations, helping to elucidate the functional context of enzymes and metabolites across different conditions or even organisms. ethz.ch HVC's role as a carnitine conjugate also places it at the intersection of amino acid metabolism and the carnitine shuttle system, which is crucial for transporting fatty acids into the mitochondria for beta-oxidation. mdpi.com Network analysis helps to map and quantify these intricate connections.
Table 1: HVC in Metabolic Networks
| Pathway | Role of HVC | Interacting Compounds |
|---|---|---|
| Leucine Catabolism | Intermediate metabolite formed from 3-methylcrotonyl-CoA, especially when 3-methylcrotonyl-CoA carboxylase activity is low. nih.gov | Leucine, 3-Methylcrotonyl-CoA, 3-Hydroxyisovaleric acid, Biotin (B1667282) |
| Carnitine Metabolism | Acts as a detoxified form of excess 3-hydroxyisovaleryl-CoA, utilizing the carnitine pool to be shuttled out of the mitochondria. researchgate.net | L-Carnitine, 3-Hydroxyisovaleryl-CoA, Acetylcarnitine |
| Fatty Acid Transport | Indirectly linked via its use of the carnitine pool, potentially affecting the transport of long-chain fatty acids required for beta-oxidation. mdpi.com | Long-chain fatty acids, Carnitine palmitoyltransferase I & II |
Computational Modeling of HVC Flux and Regulation
Computational modeling allows for the quantitative prediction of metabolic flux—the rate of turnover of molecules through a metabolic pathway. Genome-scale metabolic models (GEMs), such as Recon3D, serve as the foundation for these simulations. biorxiv.org By integrating experimental data, these models can predict how genetic or environmental perturbations affect metabolic fluxes, including those related to HVC.
One novel approach, GEMCAT, uses transcriptomics data to predict changes in metabolite concentrations. biorxiv.org This algorithm models the metabolic network as a directed graph and infers concentration changes based on the relative abundance of enzymes that produce or consume a given metabolite. biorxiv.org In studies comparing cell lines with and without certain genetic knockouts, such models have shown the ability to correctly predict changes in approximately 67% of measured metabolites. biorxiv.org
Furthermore, model-based ¹³C metabolic flux analysis (MFA) can integrate data from isotope tracing experiments to provide quantitative estimates of intracellular fluxes. nih.gov In studies using human liver tissue, researchers developed an atom-level metabolic network model focused on carbohydrate and amino acid metabolism to fit data from over 150 measured mass isotopomers and fluxes, including those for HVC. nih.gov This allows for a dynamic and quantitative understanding of how HVC is produced and consumed under various physiological states.
Table 2: Example of Predicted vs. Measured Metabolite Changes in a Computational Model
| Metabolite | Compartment | Predicted Change | Experimental Result |
|---|---|---|---|
| 3-Hydroxyisovaleryl Carnitine | Mitochondria | Increased | Increased |
| Citrate | Mitochondria | Decreased | Decreased |
| N-Acetyl-L-aspartic acid | Cytosol | Increased | Increased |
| Glycerol 3-phosphate | Cytosol | Unchanged | Unchanged |
This table is illustrative, based on the methodology described in studies where computational models predict metabolite changes that are then compared to experimental data. biorxiv.org
Advanced In Vitro and Ex Vivo Research Models
To bridge the gap between computational predictions and human physiology, researchers are turning to advanced culture models that more accurately replicate the in vivo environment.
Organoid and 3D Culture Systems for HVC Metabolic Studies
Traditional two-dimensional (2D) cell cultures lack the complex cell-cell interactions and microenvironments found in living tissues, which can significantly alter cellular metabolism. nih.gov Three-dimensional (3D) culture systems, including organoids, offer a more physiologically relevant alternative. mdpi.comnih.gov Organoids are self-organizing 3D structures grown from stem cells that can recapitulate the architecture and function of an organ in vitro. nih.govmdpi.com
These models are invaluable for metabolic studies because they establish gradients of nutrients, oxygen, and growth factors similar to those in actual tissues. nih.govnih.gov For studying HVC, liver organoids are particularly relevant, as the liver is a central hub for metabolism, including amino acid catabolism and carnitine synthesis. mdpi.commdpi.com Researchers have successfully used ex vivo human liver slices—a form of 3D tissue culture—to study metabolic pathways. nih.govresearchgate.net These cultured slices remain viable, preserve key liver structures, and maintain individual metabolic phenotypes, making them a powerful system for investigating HVC metabolism in a context that closely mirrors human liver physiology. nih.govresearchgate.net
Table 3: Comparison of Cell Culture Models for Metabolic Studies
| Feature | 2D Monolayer Culture | 3D Organoid/Tissue Culture |
|---|---|---|
| Architecture | Flat, single layer of cells | Complex, multi-layered structure mimicking tissue. nih.gov |
| Cell-Cell Interaction | Limited to lateral neighbors | Extensive, occurring in three dimensions. |
| Microenvironment | Uniform exposure to media | Physiological gradients of oxygen, nutrients, and metabolites. nih.gov |
| Metabolic Phenotype | Often altered from in vivo state | More accurately reflects in vivo metabolism. mdpi.com |
| Relevance for HVC | Limited by lack of tissue context | High, especially in liver organoids/slices for studying leucine metabolism. nih.govresearchgate.net |
Isotopic Tracing Experiments for HVC Flux Analysis
Isotopic tracing is a powerful technique used to map the flow of atoms through metabolic pathways, providing a dynamic measure of flux that static concentration measurements cannot. eurisotop.com The method involves supplying cells or tissues with a substrate, such as glucose or an amino acid, that has been enriched with a stable isotope like ¹³C or ¹⁵N. nih.gov Mass spectrometry is then used to track the incorporation of these isotopic labels into downstream metabolites. eurisotop.com
This approach has been successfully applied to study HVC flux. In ex vivo human liver tissue experiments, researchers used ¹³C-labeled leucine (U-¹³C-leucine) to trace its catabolism. nih.govresearchgate.net By measuring the mass isotopomer distributions of downstream metabolites, they could quantify the flux through the branched-chain amino acid pathway. nih.gov Specifically, they observed ¹³C enrichment in HVC, confirming its direct origin from leucine and allowing for the calculation of its production rate under specific conditions. nih.govresearchgate.net Such experiments are crucial for validating the predictions of computational flux models and for understanding how metabolic pathways are rewired in health and disease. biorxiv.org
Table 4: Isotopic Enrichment in Leucine Catabolites in Human Liver Tissue
| Metabolite | Condition | Mass Isotopomer (MI) Fraction | Finding |
|---|---|---|---|
| Ketoleucine | U-¹³C-leucine | MI+6 | High enrichment, indicating active leucine breakdown. nih.gov |
| Isovaleryl-carnitine | U-¹³C-leucine | MI+5 | Significant enrichment, showing flux into carnitine conjugation. nih.gov |
| Hydroxyisovaleryl carnitine (HVC) | U-¹³C-leucine | MI+5 | Clear enrichment, quantifying the flux from leucine to HVC. nih.govresearchgate.net |
| Hydroxyisovaleryl carnitine (HVC) | Unlabeled Control | MI+5 | No enrichment above natural abundance. nih.gov |
Data is based on findings from isotopic tracing experiments in ex vivo human liver tissue slices. nih.govresearchgate.net
Q & A
(Basic) What validated analytical methods are recommended for quantifying Hydroxyisovaleroyl carnitine (C5-OH) in biological samples?
Hydroxyisovaleroyl carnitine (C5-OH) can be quantified using high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) . The HPLC method developed for free and total carnitine analysis in human serum demonstrates a linear range of 0–400 μmol/L, with intra- and inter-assay precision (RSD ≤3.36%) and high recovery rates (>96%) . For targeted metabolomics, MS/MS coupled with stable isotope dilution (SID) ensures accurate quantification of acylcarnitines, including C5-OH. Preprocessing steps such as excluding metabolites below the limit of detection (50 nM) and addressing missing data are critical for reliability .
(Basic) What metabolic pathways involve Hydroxyisovaleroyl carnitine, and how do its levels reflect mitochondrial dysfunction?
C5-OH is an intermediate in branched-chain amino acid (BCAA) catabolism and fatty acid β-oxidation . Elevated C5-OH levels indicate incomplete oxidation due to mitochondrial dysfunction, often observed in insulin resistance or obesity. In rodent models, high-fat diets increase muscle acylcarnitine accumulation and reduce hepatic carnitine biosynthesis, impairing substrate switching from fatty acids to glucose. Carnitine supplementation reverses these effects, restoring glucose tolerance and CrAT activity .
(Advanced) How can whole-genome sequencing (WGS) identify genetic variants influencing Hydroxyisovaleroyl carnitine metabolism?
WGS combined with rare variant analysis (e.g., CCRS method) can detect loci associated with carnitine cycle metabolites. For example, sliding-window analysis in the ARIC study linked FGF8 and MDGA2 genes to lysine and cis-4-decenoylcarnitine levels. Researchers should prioritize variants in SLC22A5 (linked to primary carnitine deficiency) and validate findings using functional assays like modified in vitro probe (IVP) assays .
(Advanced) What experimental designs address contradictions in carnitine supplementation studies for metabolic disorders?
Discrepancies arise from heterogeneity in dosing, duration, and patient populations. To mitigate this:
- Use randomized controlled trials (RCTs) with standardized protocols (e.g., 8-week oral supplementation in rodents ).
- Stratify participants by baseline carnitine status or genetic risk factors.
- Employ targeted metabolomics to track C5-OH and other acylcarnitines alongside glucose tolerance metrics .
(Advanced) How can kinetic modeling resolve incomplete vs. complete β-oxidation using acylcarnitine profiles?
Dynamic time-course metabolomics with MS/MS quantifies metabolite kinetics during stress tests (e.g., exercise or fasting). For C5-OH, model parameters like peak concentration time and decay rate distinguish incomplete oxidation (prolonged elevation) from complete oxidation (rapid clearance). Cluster analysis of 11 acylcarnitines in kinetic studies can identify metabolic subgroups with shared dysfunction patterns .
(Advanced) What modifications to in vitro probe (IVP) assays improve diagnosis of carnitine cycle disorders involving C5-OH?
Conventional IVP assays fail to diagnose primary carnitine deficiency (PCD) due to excess free carnitine in media. Modified assays:
- Use variable exogenous carnitine concentrations to mimic physiological conditions.
- Measure intracellular and extracellular C5-OH levels via MS/MS.
- Correlate results with SLC22A5 mutation status for validation .
(Advanced) How do researchers ensure reproducibility in preclinical studies on carnitine’s role in metabolic syndrome?
- Standardize animal models (e.g., 12-month high-fat diet in rodents ).
- Report sex-specific effects and methods for determining sex in cell/animal studies .
- Share raw metabolomics data and preprocessing workflows (e.g., exclusion criteria for LOD or variability ).
(Basic) What clinical biomarkers should accompany Hydroxyisovaleroyl carnitine measurements in metabolic studies?
- Free carnitine (C0) and acetylcarnitine (C2) to assess carnitine pool sufficiency.
- Glucose tolerance tests and insulin sensitivity indices.
- Genetic screening for SLC22A5 mutations in suspected PCD cases .
(Advanced) How can qualitative research frameworks enhance understanding of carnitine supplementation trials?
Use semi-structured interviews or focus groups to explore patient adherence and subjective outcomes. Include interview guides as appendices and apply grounded theory to identify themes like dosing challenges or symptom variability .
(Advanced) What statistical approaches are critical for analyzing rare variants in carnitine-related metabolites?
- Sliding-window burden tests to detect locus-level associations.
- Adjust for population stratification and confounders (e.g., diet or renal function).
- Validate findings in independent cohorts using Mendelian randomization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
